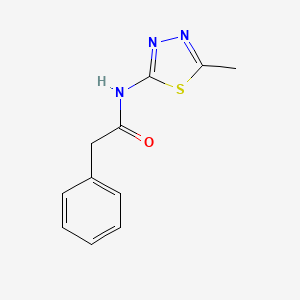![molecular formula C17H15ClN4O5 B11552854 4-Chloro-N-({N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552854.png)
4-Chloro-N-({N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-methoxy-3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Products may include carboxylic acids or nitro derivatives.
Reduction: Amines are the primary products.
Substitution: Various substituted benzamides can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and methoxy groups suggests potential interactions with cellular redox systems or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethylbenzamide
- 4-Chloro-N-hydroxy-N-(m-tolyl)benzamide
- 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide
Uniqueness
The uniqueness of 4-Chloro-N-({N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15ClN4O5 |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(4-methoxy-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H15ClN4O5/c1-27-15-7-2-11(8-14(15)22(25)26)9-20-21-16(23)10-19-17(24)12-3-5-13(18)6-4-12/h2-9H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+ |
InChI Key |
LQMZYAJVLYYWLS-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11552771.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11552777.png)
![5,5-Dimethyl-2-({[3-(morpholin-4-yl)propyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11552783.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11552804.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11552806.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11552815.png)
![4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11552816.png)
![N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11552823.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11552825.png)
![Tert-butyl 2'-amino-5-chloro-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11552830.png)
![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol](/img/structure/B11552838.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11552845.png)
![4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate](/img/structure/B11552846.png)

